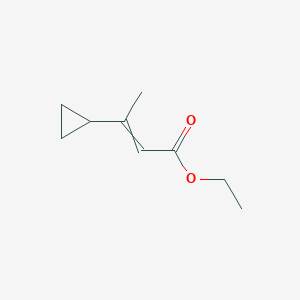

Ethyl 3-cyclopropylbut-2-enoate

Description

Significance of α,β-Unsaturated Esters as Versatile Synthetic Intermediates

α,β-Unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in a conjugated π-system that significantly influences the molecule's reactivity. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to several key organic transformations. fiveable.me

One of the most prominent reactions involving α,β-unsaturated esters is the Michael addition , where a nucleophile adds to the β-carbon of the conjugated system. fiveable.me This reaction is a powerful tool for carbon-carbon bond formation. Furthermore, the double bond can undergo various other additions, including hydrogenation and halogenation. The ester functionality itself can be hydrolyzed or converted to other carbonyl derivatives. This wide array of possible transformations makes α,β-unsaturated esters highly valuable building blocks in the synthesis of more complex molecules. fiveable.menih.gov They are key structural motifs in numerous biologically active compounds and are frequently employed as intermediates in the synthesis of pharmaceuticals and natural products. nih.gov

The stereochemistry of the double bond (E/Z isomerism) in α,β-unsaturated esters can also play a crucial role in the outcome of their reactions, with different isomers sometimes exhibiting distinct biological activities. nih.gov Consequently, the stereoselective synthesis of these compounds is an area of significant research interest. nih.govnih.gov

The Cyclopropane (B1198618) Ring as a Unique Structural Motif in Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is another key feature of ethyl 3-cyclopropylbut-2-enoate. wikipedia.org This small ring is characterized by significant ring strain due to the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.org This strain endows the cyclopropane ring with unique chemical properties, often described as having "double-bond character." The C-C bonds in cyclopropane are weaker than those in acyclic alkanes and are often described using the Bent bond model, where the electron density is located outside the internuclear axis. wikipedia.org

This inherent strain makes cyclopropanes susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radicals, or through thermal or photochemical activation. wikipedia.org These reactions can be exploited to generate a variety of acyclic structures with defined stereochemistry.

The formation of cyclopropane rings, known as cyclopropanation, is a fundamental process in organic synthesis. numberanalytics.comnumberanalytics.com It is often achieved through the reaction of a carbene or carbenoid with an alkene. numberanalytics.com The presence of a cyclopropane ring in a molecule can significantly influence its physical, chemical, and biological properties. wikipedia.orgnumberanalytics.com This motif is found in a variety of natural products, including pyrethroid insecticides, and in several important pharmaceuticals. wikipedia.org

Conceptual Integration: Reactivity and Synthesis of Conjugated Cyclopropyl-Enoate Systems

The conjugation of a cyclopropane ring with an α,β-unsaturated ester system, as seen in this compound, leads to a fascinating interplay of electronic effects. The cyclopropyl (B3062369) group can donate electron density to the conjugated π-system, a phenomenon known as cyclopropyl conjugation. This interaction can influence the reactivity of both the double bond and the carbonyl group.

The electron-donating nature of the cyclopropyl group can affect the electrophilicity of the β-carbon in the enoate system. This can modulate the rate and regioselectivity of nucleophilic additions. Furthermore, the presence of the conjugated system can influence the stability of the cyclopropane ring and its propensity for ring-opening reactions. For instance, the formation of a radical anion on the enoate system can trigger the ring-opening of the cyclopropane ring. acs.orgnih.gov

The synthesis of such conjugated systems often involves established methods for creating α,β-unsaturated esters, such as the Wittig or Horner-Wadsworth-Emmons reactions, starting from cyclopropyl-containing aldehydes or ketones. Another common approach is the Knoevenagel condensation. researchgate.net

Overview of Research Trajectories Pertaining to this compound

Research concerning this compound and related conjugated cyclopropyl-enoate systems has explored several key areas. A primary focus has been on the development of efficient and stereoselective synthetic methods to access these molecules. This includes the optimization of existing reactions and the discovery of novel catalytic systems. nih.gov

Another significant research trajectory involves the investigation of the unique reactivity of these compounds. This includes studying the influence of the cyclopropyl group on the outcomes of various reactions, such as conjugate additions, cycloadditions, and rearrangements. The potential for the cyclopropane ring to act as a reactive handle, allowing for subsequent transformations and the generation of molecular complexity, is a particularly active area of investigation. rsc.org

Furthermore, the application of these compounds as building blocks in the total synthesis of natural products and other complex target molecules is a testament to their synthetic utility. The unique structural and electronic properties of conjugated cyclopropyl-enoates make them valuable precursors for constructing intricate molecular architectures. acs.org

Properties

IUPAC Name |

ethyl 3-cyclopropylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-11-9(10)6-7(2)8-4-5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPTUQEFGYCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00781241 | |

| Record name | Ethyl 3-cyclopropylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21014-28-8 | |

| Record name | Ethyl 3-cyclopropylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00781241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 3 Cyclopropylbut 2 Enoate and Its Analogues

Phosphonate-Mediated Olefination Reactions

Phosphonate-based olefination reactions are powerful tools for the formation of carbon-carbon double bonds, offering significant advantages in terms of reliability and stereocontrol. conicet.gov.ar The Horner-Wadsworth-Emmons (HWE) reaction, in particular, has become a standard and widely used method in the synthesis of α,β-unsaturated carbonyl compounds. conicet.gov.ar

Horner-Wadsworth-Emmons Olefination for Ethyl 3-cyclopropylbut-2-enoate Construction

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for synthesizing this compound. wikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. wikipedia.orgyoutube.com In the context of this compound synthesis, this would typically involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with cyclopropyl (B3062369) methyl ketone.

The reaction mechanism commences with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. wikipedia.orgnumberanalytics.com This carbanion then attacks the carbonyl carbon of cyclopropyl methyl ketone, leading to a betaine (B1666868) intermediate. numberanalytics.com This intermediate subsequently undergoes elimination to form the desired α,β-unsaturated ester, this compound, and a water-soluble phosphate (B84403) byproduct that can be easily removed. wikipedia.org

A key advantage of the HWE reaction is its propensity to form the (E)-isomer of the α,β-unsaturated ester with high stereoselectivity. wikipedia.orgrsc.org This stereochemical outcome is a significant feature of the HWE reaction. conicet.gov.ar

Optimization of Reaction Conditions and Reagent Selection

The yield and stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction can be significantly influenced by the choice of reagents and reaction conditions. numberanalytics.comresearchgate.net Key factors that can be optimized include the base, solvent, and the structure of the phosphonate ester itself. numberanalytics.comresearchgate.net

Base Selection: The choice of base is critical for the initial deprotonation of the phosphonate ester. Strong bases like sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) are often employed to ensure complete formation of the phosphonate carbanion. numberanalytics.com However, milder bases such as lithium hydroxide (B78521) (LiOH), potassium carbonate (K2CO3), and 1,8-diazabicycloundec-7-ene (DBU) have also been used successfully, particularly in more recent, environmentally benign protocols. rsc.orgbeilstein-journals.org For instance, the use of LiOH·H2O has been shown to be effective in the solvent-free synthesis of (E)-α-methyl-α,β-unsaturated esters. researchgate.net Similarly, barium hydroxide (Ba(OH)2) has been utilized to achieve high yields and E/Z ratios in the synthesis of β'-amino-α,β-enones. beilstein-journals.org

Solvent Effects: The solvent can influence the reaction rate and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used to facilitate the HWE reaction. numberanalytics.com More recently, deep eutectic solvents (DES) have emerged as green and biodegradable alternatives, demonstrating high efficiency and reusability in the synthesis of (E)-α,β-unsaturated esters. rsc.org

Phosphonate Reagent Structure: The steric and electronic properties of the phosphonate ester can impact the stereochemical outcome of the reaction. numberanalytics.com Utilizing phosphonate esters with bulky substituents can favor the formation of the (E)-isomer, while smaller substituents may lead to the (Z)-isomer. numberanalytics.com For example, using ethyl 2-(diisopropylphosphono)propionate instead of triethyl 2-phosphonopropionate has been shown to improve the E-selectivity in reactions with aliphatic aldehydes. researchgate.net

Table 1: Optimization of Horner-Wadsworth-Emmons Reaction Conditions

| Parameter | Variation | Effect on Yield/Selectivity |

| Base | Strong bases (NaH, KHMDS) | Efficient deprotonation. numberanalytics.com |

| Mild bases (LiOH, K2CO3, DBU) | Can provide high yields and selectivity under milder conditions. rsc.orgbeilstein-journals.org | |

| Solvent | Polar aprotic (DMF, DMSO) | Facilitates the reaction. numberanalytics.com |

| Deep Eutectic Solvents (DES) | Green, reusable, and can lead to high yields. rsc.org | |

| Phosphonate | Bulky substituents | Favors (E)-isomer formation. numberanalytics.com |

| Electron-withdrawing groups | Can influence reactivity and selectivity. organicchemistrydata.org |

Alternative Condensation and Rearrangement Pathways for α,β-Unsaturated Ester Formation

While the Horner-Wadsworth-Emmons reaction is a mainstay for the synthesis of α,β-unsaturated esters, several other condensation and rearrangement reactions provide viable alternative routes. wikipedia.orgorganic-chemistry.orgwikipedia.org These methods can offer advantages in terms of starting material availability, functional group tolerance, and stereochemical control.

One such alternative is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgjuniperpublishers.com For the synthesis of a compound like this compound, cyclopropyl methyl ketone could be reacted with a compound such as ethyl cyanoacetate. The resulting product would be an α,β-unsaturated ester with a cyano group at the α-position. nih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Claisen rearrangements represent another powerful class of reactions for forming carbon-carbon bonds and can be adapted to synthesize α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org The Johnson-Claisen rearrangement, for instance, involves the reaction of an allylic alcohol with an orthoester, often catalyzed by a weak acid, to produce a γ,δ-unsaturated ester. wikipedia.org While not a direct route to α,β-unsaturated esters, the products can be subsequently isomerized. The Eschenmoser-Claisen rearrangement, which uses an N,N-dimethylacetamide dimethyl acetal, yields a γ,δ-unsaturated amide, which can be hydrolyzed and esterified. wikipedia.org A more direct approach could involve an allene (B1206475) Claisen rearrangement, where the sigmatropic rearrangement of allenyl ethers can furnish α,β-unsaturated aldehydes, which can then be oxidized and esterified. organic-chemistry.org

Stereocontrolled Synthesis of (E)- and (Z)-Ethyl 3-cyclopropylbut-2-enoate Isomers

The geometric configuration of the double bond in α,β-unsaturated esters is crucial for their biological activity and utility as synthetic intermediates. Therefore, the development of stereocontrolled methods for the synthesis of both (E)- and (Z)-isomers of compounds like this compound is of significant interest.

Diastereoselective Approaches in α,β-Unsaturated Cyclopropyl Esters

Achieving diastereoselectivity in the synthesis of α,β-unsaturated cyclopropyl esters often relies on the inherent stereochemical preferences of the chosen reaction or the use of chiral auxiliaries. chemrxiv.org The Horner-Wadsworth-Emmons reaction, as previously discussed, generally exhibits a strong preference for the formation of the (E)-isomer. rsc.orgresearchgate.net This selectivity arises from the thermodynamic stability of the intermediate leading to the trans-alkene.

For the synthesis of the (Z)-isomer, modifications to the standard HWE protocol are often necessary. The Still-Gennari modification, for example, utilizes phosphonate esters with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in a polar aprotic solvent at low temperatures. These conditions favor the kinetic product, leading to the (Z)-alkene.

Another approach to diastereoselective cyclopropanation involves the Michael Initiated Ring Closure (MIRC) reaction of γ,δ-epoxy-α,β-unsaturated esters. researchgate.net The stereochemical outcome of this reaction can be influenced by the solvent and the nature of the nucleophile. researchgate.net Furthermore, the use of chiral auxiliaries attached to the α,β-unsaturated amide has been shown to induce high diastereoselectivity in the addition of carbenes to form cyclopropanes. chemrxiv.org

Table 2: Diastereoselective Synthesis Approaches

| Method | Target Isomer | Key Features |

| Horner-Wadsworth-Emmons | (E) | Thermodynamically controlled, high E-selectivity. rsc.orgresearchgate.net |

| Still-Gennari Modification | (Z) | Kinetically controlled, utilizes electron-withdrawing phosphonates. |

| MIRC of Epoxy-enoates | (E) or (Z) | Solvent and nucleophile dependent diastereoselectivity. researchgate.net |

| Chiral Auxiliary | Varies | Induces facial selectivity in carbene addition. chemrxiv.org |

Enantioselective Methodologies for Related Cyclopropyl-Containing Structures

The development of enantioselective methods for the synthesis of chiral cyclopropane-containing molecules is a significant area of research, driven by the prevalence of this motif in bioactive compounds. nih.govacs.org While direct enantioselective synthesis of this compound is not extensively reported, methodologies developed for related structures provide valuable insights.

Copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with diazo compounds has emerged as a powerful tool for preparing optically active cyclopropylboronates. nih.govacs.org These versatile intermediates can then be transformed into a variety of other functional groups. nih.gov For instance, a copper(I)-bisoxazoline complex can catalyze the reaction between a trans-alkenyl boronate and trifluorodiazoethane to yield 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high enantioselectivity. nih.govacs.org

Another strategy involves the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes. nih.gov This method utilizes a chiral Lewis acid in conjunction with a transition metal photoredox catalyst to control the stereochemistry of the resulting cyclopentane (B165970) derivatives. nih.gov Rhodium-catalyzed enantioselective C-H bond cyclopropylation has also been developed, offering a novel approach to constructing cyclopropane (B1198618) rings from aromatic feedstocks. acs.org

Furthermore, enantiopure cyclopropyl esters have been synthesized from biorenewable starting materials like (-)-levoglucosenone through a base-promoted carbocyclization of 4,5-epoxyvalerates. researchgate.net This approach has been successfully applied to the synthesis of biologically active molecules containing the cyclopropane ring. researchgate.net

Precursor Chemistry and Derivatization in the Synthesis of this compound and its Congeners

The creation of this compound and its analogues relies heavily on the careful selection and chemical modification of precursor molecules. These precursors provide the fundamental carbon skeleton which is then elaborated into the final product.

A primary route to α,β-unsaturated esters involves the olefination of aldehydes. nih.gov In this context, cyclopropanecarboxaldehyde (B31225) serves as a key precursor, providing the characteristic cyclopropyl group. This aldehyde can be reacted with a variety of phosphorus-containing reagents, known as Wittig reagents or Horner-Wadsworth-Emmons (HWE) reagents, to form the carbon-carbon double bond of the target ester. acs.orgharvard.edu For instance, reacting cyclopropanecarboxaldehyde with a phosphorane such as ethyl (triphenylphosphoranylidene)acetate would yield ethyl 3-cyclopropylacrylate. To achieve the specific structure of this compound, a different Wittig-type reagent, one that introduces a methyl group at the alpha position, is required. An example is ethyl 2-(triphenylphosphoranylidene)propanoate. acs.org

Another important class of precursors are β-ketoesters. These compounds contain a ketone and an ester group separated by a methylene group. For the synthesis of this compound, a suitable precursor would be ethyl 3-cyclopropyl-3-oxopropanoate. This molecule already contains the cyclopropyl and ethyl ester moieties. The ketone group can then be converted into the double bond through various chemical transformations.

Derivatization of these precursors is a powerful strategy to generate a diverse range of congeners. For example, by using substituted cyclopropanecarboxaldehydes, one can introduce various functional groups onto the cyclopropyl ring of the final product. Similarly, employing different α-substituted phosphoranes or β-ketoesters allows for modifications at the α- and β-positions of the unsaturated ester.

The table below outlines some key precursors and the resulting α,β-unsaturated ester congeners that can be synthesized.

| Precursor Aldehyde | Wittig/HWE Reagent | Resulting α,β-Unsaturated Ester Congener |

| Cyclopropanecarboxaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-cyclopropylacrylate |

| Cyclopropanecarboxaldehyde | Ethyl 2-(triphenylphosphoranylidene)propanoate | This compound |

| 1-Methylcyclopropanecarboxaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(1-methylcyclopropyl)acrylate |

Emerging Methodologies in α,β-Unsaturated Ester Synthesis Relevant to this compound

The synthesis of α,β-unsaturated esters, a crucial class of compounds in organic chemistry, is constantly evolving. rsc.org While traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions remain valuable, newer, more efficient, and selective catalytic approaches are gaining prominence. harvard.edutcichemicals.com These emerging methodologies offer advantages in terms of atom economy, milder reaction conditions, and the ability to tolerate a wider range of functional groups.

One significant area of development is catalytic cross-metathesis . This powerful technique allows for the direct coupling of two different alkenes to form a new, desired alkene. nih.gov In the context of synthesizing congeners of this compound, cross-metathesis could potentially be used to couple a cyclopropyl-containing alkene with an acrylate (B77674) derivative. Ruthenium-based catalysts are often employed for these transformations. organic-chemistry.org A key advantage is the potential for high stereoselectivity, leading to the preferential formation of either the (E) or (Z) isomer of the α,β-unsaturated ester. nih.gov

Direct C-H activation represents another cutting-edge approach. nih.gov This strategy aims to form carbon-carbon bonds by directly functionalizing a C-H bond, which is typically unreactive. For α,β-unsaturated ester synthesis, this could involve the palladium-catalyzed dehydrogenation of a saturated ester. organic-chemistry.org This method avoids the need for pre-functionalized starting materials like aldehydes or β-ketoesters, making the synthetic route more streamlined. Research in this area is focused on developing catalysts that can selectively activate specific C-H bonds, leading to the desired unsaturated product. organic-chemistry.org

Carbonylation reactions offer an atom-efficient way to introduce the ester functionality. rsc.org These reactions typically involve the use of carbon monoxide in the presence of a transition metal catalyst, such as palladium. For instance, the alkoxycarbonylation of alkynes or alkenes can directly produce α,β-unsaturated esters. rsc.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the carbonylation process.

The table below summarizes some of these emerging methodologies and their key features.

| Methodology | Catalyst/Reagent | Key Features |

| Catalytic Cross-Metathesis | Ruthenium-based catalysts | Direct coupling of alkenes, potential for high stereoselectivity. nih.gov |

| Direct C-H Dehydrogenation | Palladium catalysts | Avoids pre-functionalized starting materials, streamlined synthesis. organic-chemistry.org |

| Alkoxycarbonylation | Palladium catalysts with CO | Atom-efficient introduction of the ester group. rsc.org |

These advanced synthetic methods, along with the classical approaches, provide a versatile toolbox for the synthesis of this compound and a wide array of its structurally diverse congeners. The continued development of novel catalytic systems promises even more efficient and selective routes to these important chemical compounds in the future.

Mechanistic Elucidation of Reactions Involving Ethyl 3 Cyclopropylbut 2 Enoate

Intrinsic Reactivity of the Conjugated Enone System

The conjugated enone system in ethyl 3-cyclopropylbut-2-enoate, consisting of an α,β-unsaturated ester, is the primary site for several important chemical transformations. The polarization of this system, with an electron-deficient β-carbon and an electron-rich oxygen atom, dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Conjugate Addition (Michael-Type) Mechanisms

The β-carbon of the conjugated system is electrophilic and susceptible to attack by nucleophiles in a process known as nucleophilic conjugate addition or the Michael reaction. libretexts.orglibretexts.org This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated ester.

Enolate Formation: The π-electrons of the double bond are pushed onto the carbonyl oxygen, forming an enolate intermediate.

Protonation: The enolate is then protonated, typically by a protic solvent or a mild acid, to yield the final 1,4-addition product. libretexts.org

The success of the Michael reaction is highly dependent on the nature of the nucleophile. Soft nucleophiles, such as enolates derived from β-dicarbonyl compounds, malonates, and organocuprates (Gilman reagents), are particularly effective for conjugate addition. libretexts.orgmasterorganicchemistry.com Harder nucleophiles, like organolithium and Grignard reagents, tend to favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.com

Table 1: Common Nucleophiles in Michael-Type Additions to this compound

| Nucleophile (Donor) | Reagent Example | Expected Product Type |

| Enolate | Diethyl malonate | 1,5-dicarbonyl compound |

| Organocuprate | Lithium dimethylcuprate | β-alkylated ester |

| Amine | Pyrrolidine | β-amino ester |

| Thiolate | Sodium thiophenoxide | β-thioether ester |

Electrophilic Attack on the Alkene Moiety

While less common than nucleophilic attack at the β-position, the double bond of the enone system can also undergo electrophilic attack. The electron-withdrawing nature of the ester group deactivates the double bond towards many common electrophiles. However, under specific conditions, reactions such as halogenation or hydrohalogenation can occur.

The mechanism for electrophilic addition would typically involve the initial attack of the electrophile on the α or β-carbon of the double bond to form a carbocationic intermediate. The regioselectivity of this attack is influenced by both the electronic effects of the ester group and the steric hindrance of the cyclopropyl (B3062369) group. The subsequent attack of a nucleophile would then complete the addition reaction.

Cyclopropane (B1198618) Ring Transformations and Associated Reaction Mechanisms

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions.

Thermal and Catalytic Ring Opening Reactions

The cyclopropane ring in this compound can be opened through the application of heat or the use of a catalyst. These reactions often proceed through radical or ionic intermediates. For instance, in the presence of a Lewis acid catalyst, the cyclopropane ring can be activated towards nucleophilic attack, leading to a ring-opened product. scispace.com

The mechanism of a Lewis acid-catalyzed ring opening can be envisioned as:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, further polarizing the molecule.

Ring Opening: A nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a carbon-carbon bond within the ring.

Product Formation: The resulting intermediate can then be protonated or undergo further reaction to yield the final ring-opened product.

Rearrangement Processes Involving Cyclopropyl Migrations

The cyclopropyl group can also participate in rearrangement reactions, such as the vinylcyclopropane-cyclopentene rearrangement. While not a direct migration of the cyclopropyl group itself, this type of rearrangement involves the transformation of a vinylcyclopropane (B126155) moiety into a cyclopentene (B43876) ring system under thermal or photochemical conditions.

In the context of this compound, a related rearrangement could potentially be induced. For instance, gold(I) catalysis is known to facilitate nih.govnih.gov-sigmatropic rearrangements of related systems, which can involve cyclopropyl moieties. nih.gov These reactions often proceed through complex mechanistic pathways involving carbocationic intermediates and allene (B1206475) complexes. nih.gov

Cycloaddition Chemistry of this compound and its Analogues

The double bond in this compound can act as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

One of the most common types of cycloaddition reactions is the [3+2] cycloaddition. For instance, the reaction of an α,β-unsaturated ester with a nitrile oxide would proceed via a [3+2] cycloaddition mechanism to form a substituted isoxazoline. Computational studies using Density Functional Theory (DFT) have been employed to elucidate the energetics and mechanisms of such cycloaddition reactions involving similar unsaturated esters. researchgate.net

The general mechanism for a [3+2] cycloaddition involves the concerted or stepwise interaction of the π-systems of the two reactants to form a five-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the dipolarophile (the enone) and the 1,3-dipole.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Product Ring System |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

| [3+2] Cycloaddition | Azide | Triazoline |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene derivative |

Asymmetric Cyclopropanation Strategies

While specific studies detailing asymmetric cyclopropanation directly on this compound are not prevalent in the provided search results, the principles of asymmetric cyclopropanation can be applied. These strategies aim to introduce a new cyclopropane ring with high stereocontrol, leading to the formation of chiral products. The existing cyclopropyl group and the enoate functionality in this compound would influence the stereochemical outcome of such reactions. The steric and electronic properties of the substrate would play a critical role in directing the approach of the cyclopropanating agent, which is often a metal-carbene complex. The choice of chiral ligand on the metal catalyst is paramount in achieving high enantioselectivity.

Diels-Alder Type Reactions and Pericyclic Processes

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com It is a type of pericyclic reaction, which proceeds through a concerted cyclic transition state. msu.edu In the context of this compound, the double bond within the butenoate moiety can act as a dienophile, reacting with a conjugated diene. libretexts.org

The reaction is characterized by the simultaneous formation of two new carbon-carbon sigma bonds and one new pi bond, with the breaking of three pi bonds. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile will yield a product with cis substituents on the newly formed ring. libretexts.org The rate of Diels-Alder reactions is generally enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.org The ester group in this compound serves this purpose, making the double bond more electron-deficient and thus a more reactive dienophile.

Pericyclic reactions, a broader class that includes the Diels-Alder reaction, are characterized by a concerted mechanism involving a cyclic redistribution of bonding electrons. msu.edu They are typically unaffected by changes in solvent polarity or the presence of radical initiators. msu.edu Other examples of pericyclic reactions include electrocyclic reactions and sigmatropic rearrangements. msu.edu

Computational Chemistry in Mechanistic Studies

Computational chemistry has emerged as an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Electron Density Theory (MEDT) for Reaction Path Analysis

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the electronic details of chemical reactions. It focuses on the changes in electron density along the reaction pathway to explain reactivity and selectivity. nih.govluisrdomingo.com For instance, in cycloaddition reactions, MEDT can be used to analyze the flow of electron density between the reactants, classifying the reaction as having a forward or inverse electron-density flux. nih.gov

Quantum Chemical Calculations of Transition States and Intermediates

Quantum chemical calculations, often performed using Density Functional Theory (DFT) methods, are instrumental in locating and characterizing transition states and intermediates along a reaction coordinate. nih.govnih.gov These calculations provide crucial information about the energetics of the reaction, including activation energies and reaction enthalpies.

By modeling the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. nih.gov For example, in Diels-Alder reactions, calculations can determine whether the reaction proceeds through a concerted, synchronous mechanism or an asynchronous one, where bond formation does not occur simultaneously. nih.gov Furthermore, these calculations can predict the relative stabilities of different possible products, helping to explain the observed regioselectivity and stereoselectivity of a reaction. nih.gov

Probing Stereoselectivity through Computational Models

Computational models are particularly valuable for understanding and predicting the stereochemical outcome of reactions. researchgate.net In reactions where multiple stereoisomers can be formed, such as the Diels-Alder reaction, computational analysis of the transition state geometries can explain why one stereoisomer is favored over another. youtube.com

For example, the "endo rule" in Diels-Alder reactions, which often favors the formation of the endo product, can be rationalized by examining the secondary orbital interactions in the transition state. youtube.com Computational models can quantify these interactions and predict the endo/exo selectivity with a high degree of accuracy. By analyzing the steric and electronic interactions between the reactants in the transition state, these models provide a detailed rationale for the observed stereospecificity. libretexts.org

Strategic Applications of Ethyl 3 Cyclopropylbut 2 Enoate in Complex Molecular Architecture

Ethyl 3-cyclopropylbut-2-enoate as a Chiral Pool or Achiral Precursor for Advanced Synthesis

This compound can serve as both a chiral pool starting material and an achiral precursor in advanced organic synthesis. When used in its enantiomerically pure form, it provides a pre-defined stereocenter, which can be transferred to the target molecule, simplifying the synthetic route and avoiding costly and often low-yielding resolution steps. For instance, the chemo-enzymatic synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates highlights the utility of chiral building blocks derived from renewable resources. mdpi.com This approach offers a more sustainable and efficient alternative to traditional methods that may rely on hazardous reagents. mdpi.com

As an achiral precursor, the molecule's prochiral center can be subjected to stereoselective reactions to introduce chirality with high levels of control. This is particularly advantageous in the synthesis of complex molecules where multiple stereocenters need to be established with specific relative and absolute configurations.

Incorporation into Diverse Heterocyclic and Carbocyclic Frameworks

The reactivity of the α,β-unsaturated ester system in this compound allows for its incorporation into a wide array of cyclic structures. The cyclopropyl (B3062369) group can also participate in various ring-opening and rearrangement reactions, further expanding its synthetic utility.

For example, the synthesis of pyranones has been achieved from dehydroacetic acid through the transformation of a hydroxyl group, demonstrating the formation of new carbon-carbon bonds on a heterocyclic ring. researchgate.net This highlights the potential for this compound to be used in similar annulation strategies to construct complex heterocyclic systems.

In carbocyclic synthesis, the cyclopropyl group can act as a linchpin, directing the formation of larger ring systems or participating in cycloaddition reactions. The unique strain energy of the cyclopropane (B1198618) ring can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable.

Functional Group Interconversions and Chemoselective Transformations

The multiple functional groups present in this compound allow for a variety of chemoselective transformations, enabling the targeted modification of the molecule to suit specific synthetic needs.

Ester Hydrolysis and Derivatization

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, providing a handle for further synthetic manipulations. The interconversion of functional groups is a fundamental aspect of organic synthesis, allowing for the strategic modification of a molecule's reactivity and properties. researchgate.netimperial.ac.uk

Modifications of the Unsaturated Linkage

The carbon-carbon double bond in the α,β-unsaturated system is susceptible to a range of addition reactions. For instance, conjugate addition of nucleophiles, such as organocuprates, can be used to introduce substituents at the β-position with high stereocontrol. The double bond can also undergo hydrogenation to yield the saturated ester or be subjected to epoxidation to form an epoxide, a versatile intermediate for further transformations.

The synthesis of ethyl 4-bromo-3-methylbut-2-enoate from ethyl 3,3-dimethylacrylate via allylic bromination demonstrates a method for functionalizing the carbon adjacent to the double bond, which could be applicable to this compound. researchgate.net

Stereoselective Reductions and Oxidations

The ketone precursor to the alcohol in a related but-2-enoate system can be reduced stereoselectively. The reduction of α,β-unsaturated carbonyl compounds can lead to the saturated alcohol, the unsaturated ketone, or the allylic alcohol, depending on the reagents and conditions used. imperial.ac.uk For example, the use of sodium borohydride (B1222165) with cerium trichloride (B1173362) (Luche reduction) selectively reduces the carbonyl group to an allylic alcohol. imperial.ac.uk

Oxidation reactions can also be employed to modify the molecule. For instance, dihydroxylation of the double bond using osmium tetroxide would yield a diol, introducing two new stereocenters. Directed epoxidation of an allylic alcohol, formed from the reduction of the ester, can also be achieved with high stereoselectivity. imperial.ac.uk

Theoretical Investigations and Spectroscopic Characterization Principles

Quantum Chemical Insights into Electronic Structure and Bonding

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of Ethyl 3-cyclopropylbut-2-enoate. These theoretical methods allow for the detailed analysis of electron distribution, molecular orbital energies, and the nature of chemical bonds, which are fundamental to understanding the molecule's stability and reactivity.

Key aspects of the electronic structure that are elucidated include:

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. For this compound, these maps typically show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating its role as a primary site for electrophilic attack. The α- and β-carbons of the enoate system, along with the cyclopropyl (B3062369) ring, exhibit varying degrees of electron density that influence their chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location signify its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It quantifies the delocalization of electron density, such as the π-conjugation between the C=C double bond and the C=O carbonyl group. This analysis confirms the stability conferred by this conjugation and can reveal hyperconjugative interactions between the cyclopropyl ring and the π-system.

Table 1: Summary of Quantum Chemical Calculation Insights This table is interactive. You can sort and filter the data.

| Computational Method | Property Investigated | Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the lowest energy structure. |

| DFT/MEP | Molecular Electrostatic Potential | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbonyl oxygen is the most electronegative site. |

| DFT/FMO | Frontier Molecular Orbitals | Determines the HOMO-LUMO gap, indicating chemical reactivity. The LUMO is typically centered on the conjugated enoate system. |

Conformational Preferences and Isomeric Equilibria of this compound

The flexibility of this compound arises from rotation around several single bonds, leading to various conformations with different energies. lumenlearning.comlibretexts.org Conformational analysis investigates these spatial arrangements to identify the most stable isomers. lumenlearning.comlibretexts.org

The primary conformational considerations are:

Ester Conformation: The C-O single bond of the ethyl ester group can exist in two primary planar conformations: s-trans and s-cis. The s-trans conformer, where the ethyl group and the C=C bond are on opposite sides of the C-O single bond, is generally more stable due to reduced steric hindrance.

Cyclopropyl Ring Orientation: The orientation of the cyclopropyl group relative to the plane of the C=C double bond is critical. The molecule will adopt a conformation that minimizes steric clashes between the cyclopropyl hydrogens and the substituents on the double bond (the methyl group and the vinylic hydrogen). The "bisected" conformation, where the C-H bond of the cyclopropyl ring's tertiary carbon eclipses the double bond, is often a low-energy arrangement.

Geometric Isomerism: The double bond in the but-2-enoate chain allows for E and Z geometric isomers. The relative stability of these isomers is determined by the steric interactions between the substituents on the double bond. The isomer that places the larger groups (cyclopropyl and ester group) farther apart is typically more stable.

The equilibrium between these conformers and isomers is temperature-dependent, with the lowest-energy conformations being the most populated at room temperature. youtube.comyoutube.com

Table 2: Key Conformational Features and Stability Factors This table is interactive. You can sort and filter the data.

| Rotatable Bond / Feature | Possible Conformations | Primary Stability Factor | Predicted Stable Form |

|---|---|---|---|

| C(O)-O Bond (Ester) | s-cis, s-trans | Steric Hindrance | s-trans |

| C(alkene)-C(cyclopropyl) | Various Rotamers | Torsional and Steric Strain | Bisected or near-bisected |

Advanced Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment Principles

The precise structure and stereochemistry of this compound are determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and type of protons and their connectivity. The spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methyl group attached to the double bond (a singlet or doublet depending on the isomer), the vinylic proton (a singlet or doublet), and the complex multiplet pattern characteristic of the cyclopropyl ring protons at high field (typically 0.3-1.5 ppm).

¹³C NMR: Reveals the number of unique carbon environments. Key signals include the carbonyl carbon (~165-170 ppm), the olefinic carbons (~120-160 ppm), the carbons of the ethyl group, and the characteristic upfield signals for the cyclopropyl carbons.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. The spectrum is dominated by a strong absorption band for the C=O stretch of the conjugated ester (typically ~1710-1730 cm⁻¹). Other significant peaks include the C=C stretch (~1640-1650 cm⁻¹) and C-O stretching bands (~1100-1300 cm⁻¹).

Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can aid in structural confirmation. The molecular ion peak would confirm the compound's mass.

Table 3: Predicted Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.

| Technique | Feature | Predicted Chemical Shift / Frequency | Structural Information |

|---|---|---|---|

| ¹H NMR | Ethyl Group (CH₃) | ~1.2-1.4 ppm (triplet) | Presence of ethyl ester |

| ¹H NMR | Ethyl Group (CH₂) | ~4.0-4.2 ppm (quartet) | Presence of ethyl ester |

| ¹H NMR | Vinylic Proton | ~5.5-6.0 ppm (singlet) | α,β-Unsaturated system |

| ¹H NMR | Cyclopropyl Protons | ~0.3-1.5 ppm (multiplets) | Presence of cyclopropyl ring |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-170 ppm | Ester functional group |

| ¹³C NMR | Olefinic Carbons (C=C) | ~120-160 ppm | Alkene functional group |

| ¹³C NMR | Cyclopropyl Carbons | ~5-20 ppm | Presence of cyclopropyl ring |

| IR | C=O Stretch | ~1715 cm⁻¹ | Conjugated ester |

| IR | C=C Stretch | ~1645 cm⁻¹ | Alkene |

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting how this compound will behave in chemical reactions. nih.gov Theories like the Molecular Electron Density Theory (MEDT) analyze the electronic structure to forecast reactivity and selectivity (chemo-, regio-, and stereoselectivity). nih.govbohrium.com

Reactivity Indices: Conceptual DFT allows for the calculation of indices that predict chemical behavior. nih.gov

The global electrophilicity index (ω) quantifies the molecule's ability to act as an electrophile. As an α,β-unsaturated ester, this compound is expected to be a moderate to strong electrophile.

The global nucleophilicity index (N) measures its capacity as a nucleophile.

Analysis of these indices can predict whether a reaction will be driven by a forward or reverse flow of electron density. nih.gov

Local Selectivity (Parr Functions): To predict where a reaction will occur on the molecule (regioselectivity), local reactivity indices such as Parr functions are used. bohrium.com These functions can identify the most electrophilic and nucleophilic centers within the molecule. For this compound, the β-carbon is a primary electrophilic site, making it susceptible to attack by nucleophiles in Michael addition reactions.

Reaction Mechanism Modeling: Computational modeling can map out the entire potential energy surface of a reaction. patonlab.com This allows for the identification of transition states and intermediates, providing a detailed, step-by-step mechanism. patonlab.com For example, in a [3+2] cycloaddition reaction, these calculations can predict whether the reaction will proceed through a concerted or stepwise mechanism and can determine the activation energies for different stereochemical pathways, thereby predicting the major product. researchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 3 Cyclopropylbut 2 Enoate

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of stereodefined molecules is a cornerstone of modern organic synthesis, and ethyl 3-cyclopropylbut-2-enoate presents a valuable scaffold for developing new asymmetric methodologies. Future research will likely focus on the development of highly enantioselective and diastereoselective transformations. The rigidity of the cyclopropyl (B3062369) group can be exploited to control the stereochemical outcome of reactions on the adjacent enoate moiety. nih.govresearchgate.net

Key areas of investigation will include:

Asymmetric Conjugate Additions: Designing chiral catalysts, such as those based on rhodium, for the addition of various nucleophiles to the β-position of the enoate. researchgate.net This would provide enantiomerically enriched products with new stereocenters.

Diastereoselective Cyclopropanation: Exploring the directed cyclopropanation of the double bond in derivatives of this compound to generate polysubstituted bicyclopropane systems with high diastereoselectivity. nih.govresearchgate.net The existing cyclopropyl group can act as a stereodirecting element.

Aldol and Michael Reactions: Investigating the diastereoselective reactions of enolates derived from or added to the cyclopropyl-enoate system. acs.org The steric bulk and electronic nature of the cyclopropyl group are expected to influence the facial selectivity of these reactions.

Exploration of Novel Catalytic Systems for Cyclopropyl-Enoate Modifications

The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. While traditional catalysts have been used for reactions on similar substrates, there is a significant opportunity to explore novel and more efficient catalytic methods.

Future research in this area could involve:

Transition Metal Catalysis: Investigating the use of a broader range of transition metals beyond rhodium, such as palladium, copper, gold, and nickel, to catalyze new transformations of the cyclopropyl-enoate system. acs.org This could lead to the discovery of unprecedented reaction pathways.

Organocatalysis: Employing small organic molecules as catalysts for asymmetric transformations. This approach offers advantages in terms of cost, stability, and environmental impact.

Biocatalysis: Utilizing enzymes or engineered proteins to perform highly selective modifications on the this compound scaffold. utdallas.edu Biocatalytic methods can offer unparalleled stereoselectivity under mild reaction conditions.

Mechanistic Refinements through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and computational tools will play a pivotal role in elucidating these mechanisms.

Key research directions include:

In-situ Spectroscopic Studies: Using techniques like NMR, IR, and mass spectrometry to monitor reactions in real-time, allowing for the identification of transient intermediates and transition states.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict stereochemical outcomes, and understand the role of the catalyst and the cyclopropyl group in influencing reactivity.

Kinetics and Isotope Effect Studies: Performing detailed kinetic analyses and isotopic labeling experiments to gain quantitative insights into reaction mechanisms and rate-determining steps.

Bio-inspired Chemical Synthesis and Biotransformations Involving Cyclopropyl Moieties

The cyclopropyl motif is present in a variety of natural products with interesting biological activities. researchgate.net Bio-inspired synthesis and biotransformation represent promising avenues for creating novel and complex molecules derived from this compound.

Future research could focus on:

Biomimetic Cyclizations: Designing synthetic strategies that mimic biosynthetic pathways to construct complex polycyclic structures from cyclopropyl-containing precursors. researchgate.net

Enzymatic Transformations: Exploring the use of whole-cell or isolated enzyme systems to perform selective oxidations, reductions, or hydrolyses on the this compound molecule. utdallas.edu This could provide access to a diverse range of functionalized derivatives.

Metabolic Engineering: Genetically modifying microorganisms to produce novel compounds derived from the biotransformation of this compound.

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

The unique shape and electronic properties of the cyclopropyl group suggest that derivatives of this compound could find applications in supramolecular chemistry and materials science. researchgate.net The rigid, three-dimensional structure of the cyclopropane (B1198618) ring can be used to control the assembly of molecules into well-defined architectures.

Potential research areas include:

Host-Guest Chemistry: Investigating the ability of cyclopropyl-containing molecules to act as hosts for the selective binding of guest molecules. researchgate.net

Self-Assembling Materials: Designing and synthesizing derivatives of this compound that can self-assemble into ordered structures such as liquid crystals, gels, or thin films. rug.nl

Polymer Chemistry: Incorporating the cyclopropyl-enoate moiety into polymer backbones or as pendant groups to create materials with novel thermal, mechanical, or optical properties.

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 3-cyclopropylbut-2-enoate, and what are the critical reaction parameters?

Methodological Answer :

this compound is typically synthesized via cyclopropanation of α,β-unsaturated esters. A two-step approach is recommended:

Formation of the α,β-unsaturated ester : Use a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate and a ketone under basic conditions (e.g., NaH or KOtBu) to yield the enoate intermediate.

Cyclopropanation : Employ transition-metal catalysts (e.g., Rh₂(OAc)₄) or Simmons-Smith reagents (Zn-Cu/CH₂I₂) to introduce the cyclopropane ring. Key parameters include temperature control (0–25°C), solvent polarity (prefer dichloromethane or THF), and stoichiometric ratios to minimize side reactions like ring-opening .

Advanced: How can X-ray crystallography resolve challenges in determining the stereochemical configuration of this compound?

Methodological Answer :

Crystallization difficulties due to the compound’s low melting point or oily consistency can be addressed by:

- Co-crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to form stable co-crystals.

- Low-temperature data collection : Perform diffraction experiments at 100 K to reduce thermal motion artifacts.

- Software refinement : Utilize SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks. Validate hydrogen-bond patterns using graph-set analysis (e.g., Etter’s rules) to confirm stereochemistry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer :

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify the cyclopropane protons (δ 0.5–1.5 ppm, multiplet splitting) and ester carbonyl (δ 165–175 ppm).

- IR Spectroscopy : Confirm the ester C=O stretch (~1740 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for fragment ions at m/z corresponding to cyclopropane ring loss (e.g., [M – C₃H₆]⁺). Cross-reference with NIST chemistry databases for validation .

Advanced: How does the cyclopropane ring influence the compound’s reactivity in Diels-Alder reactions, and how can computational modeling optimize reaction conditions?

Methodological Answer :

The cyclopropane ring introduces steric strain and electron-withdrawing effects, altering regioselectivity:

- Steric effects : Use DFT calculations (e.g., Gaussian or ORCA) to map transition-state geometries and predict endo/exo preferences.

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates.

- Kinetic studies : Monitor reaction progress via HPLC-MS, correlating rate constants with computed activation energies. Address contradictory data by comparing experimental and theoretical Hammett parameters .

Advanced: How should researchers resolve contradictions in kinetic data during thermal degradation studies of this compound?

Methodological Answer :

Contradictions often arise from competing degradation pathways (e.g., ester hydrolysis vs. cyclopropane ring-opening):

Statistical analysis : Apply Arrhenius and Eyring equations to differentiate activation energies for each pathway. Use error-weighted nonlinear regression to refine rate constants.

Control experiments : Conduct isotopic labeling (e.g., D₂O for hydrolysis studies) to track oxygen incorporation.

Data validation : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Present discrepancies in Arrhenius plots as confidence intervals rather than absolute values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.